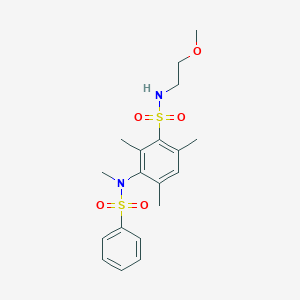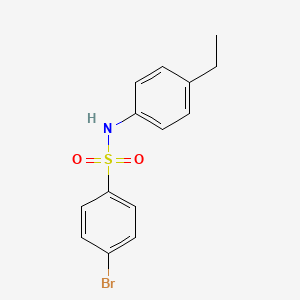
4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one, also known as CMEC, is a synthetic compound used in a variety of scientific research applications. It is a member of the 2H-chromen-2-one family, which consists of compounds that possess a chromen-2-one ring structure. CMEC has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one has been used in a variety of scientific research applications, including the study of its effects on gene expression, enzyme activity, and protein-protein interactions. Additionally, 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one has been used to study its effects on cell proliferation and apoptosis. 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one has also been used in the study of its effects on the immune system and its potential role in the treatment of certain diseases.
Wirkmechanismus
The exact mechanism of action of 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one is not yet fully understood. However, it is believed that 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one may act as an agonist at certain receptors, such as the 5-HT2A receptor, and as an antagonist at other receptors, such as the 5-HT1A receptor. Additionally, 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one has been found to interact with certain enzymes, such as cyclooxygenase-2, and to modulate the expression of certain genes.
Biochemical and Physiological Effects
4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one has been found to have a variety of biochemical and physiological effects. For example, 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one has been found to modulate the expression of certain genes and to alter the activity of certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one is an advantageous compound to use in laboratory experiments due to its stability, low toxicity, and ability to interact with a variety of receptors and enzymes. Additionally, 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one is relatively easy to synthesize and can be stored for long periods of time without degradation. However, the exact mechanism of action of 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one is still not fully understood, and the compound has a limited number of applications.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one in scientific research. For example, 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one could be used to study its effects on other receptors and enzymes, as well as its potential role in the treatment of various diseases. Additionally, 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one could be used to develop new drugs or therapies for the treatment of various conditions. Finally, 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one could be used to study its effects on gene expression and its potential role in the regulation of various cellular processes.
Synthesemethoden
The synthesis of 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one is a multi-step process that begins with the reaction of 4-chloromethylbenzoic acid and 2-ethyl-7-hydroxy-2H-chromen-2-one. This reaction is carried out in a solvent such as dichloromethane and requires the presence of a base such as sodium hydroxide. The reaction is followed by a hydrolysis step to form the desired product, 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one.
Eigenschaften
IUPAC Name |
4-(chloromethyl)-6-ethyl-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-2-7-3-9-8(6-13)4-12(15)16-11(9)5-10(7)14/h3-5,14H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIUWQFKBOEJFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C=C2CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2390215.png)
![4-benzyl-2-(3-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2390216.png)


![N-(3-chloro-4-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2390221.png)
![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2390223.png)
![1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2390224.png)



![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2390229.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390231.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide](/img/structure/B2390233.png)